

Spectroscopic and Synthetic Profile of 2-Azido-3-methylhexane: A Technical Guide

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Compound of Interest

Compound Name: 2-Azido-3-methylhexane

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **2-azido-3-methylhexane**, a molecule of interest in synthetic and medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, a standard synthetic protocol for its preparation is outlined.

Proposed Synthesis

2-Azido-3-methylhexane can be synthesized via a nucleophilic substitution reaction. A plausible and efficient method involves the reaction of a suitable 2-halo-3-methylhexane (e.g., 2-bromo-3-methylhexane or 2-iodo-3-methylhexane) with sodium azide. The azide ion (N_3^-) acts as a potent nucleophile, displacing the halide from the secondary carbon.^{[1][2]} This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the $\text{S}_\text{N}2$ mechanism.^{[1][3]}

Experimental Protocol: Synthesis of 2-Azido-3-methylhexane

The following is a general procedure for the synthesis of secondary alkyl azides from alkyl halides.^[3]

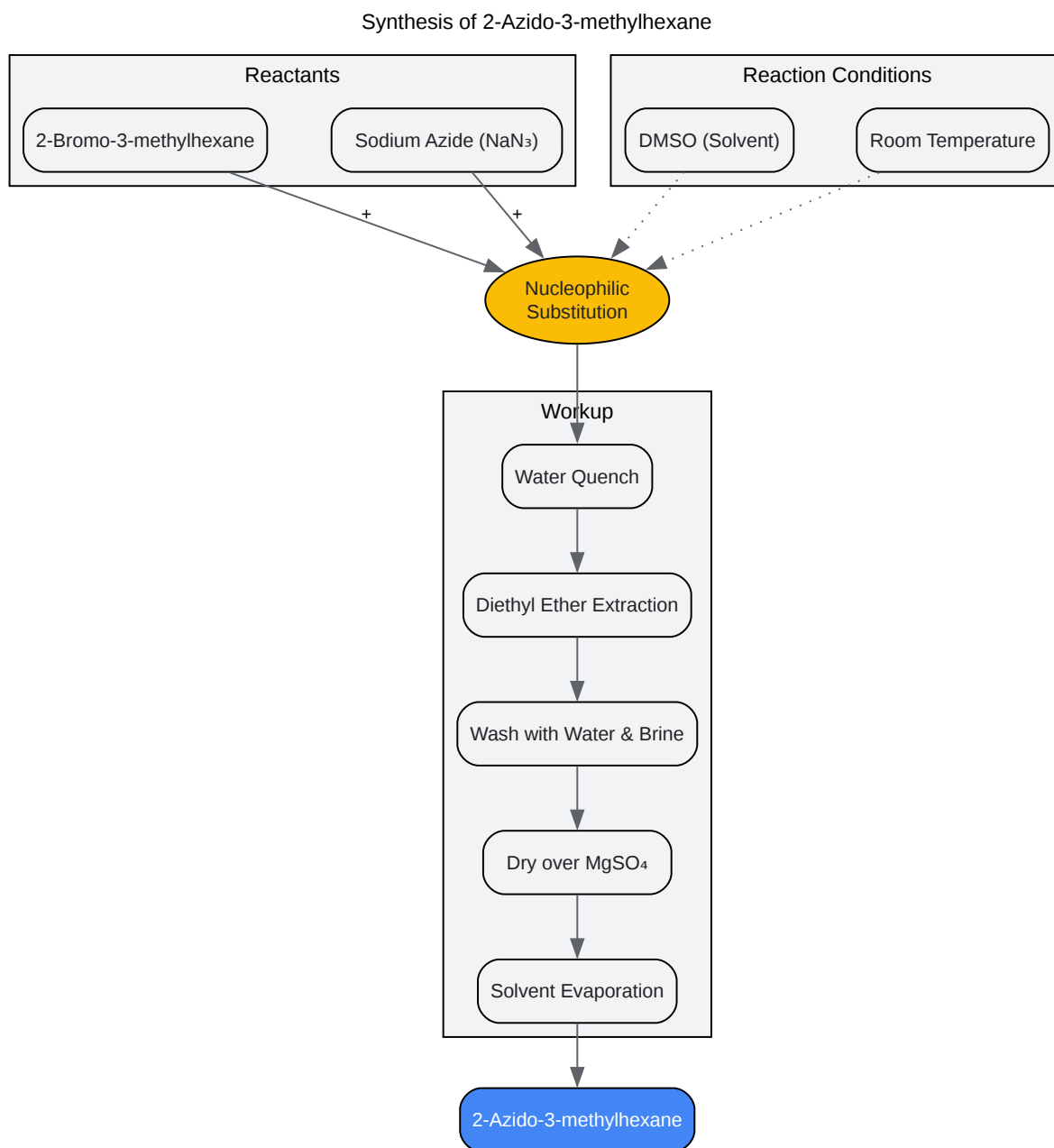
Materials:

- 2-Bromo-3-methylhexane (1 equivalent)
- Sodium azide (NaN_3) (1.1 - 1.5 equivalents)
- Dimethyl sulfoxide (DMSO)

Procedure:

- A solution of sodium azide (1.1 equivalents) in DMSO is prepared in a round-bottom flask equipped with a magnetic stir bar.
- 2-Bromo-3-methylhexane (1 equivalent) is added to the stirred solution at room temperature.
- The reaction mixture is stirred until gas chromatography (GC) analysis indicates the complete consumption of the starting alkyl halide.
- Upon completion, the reaction is quenched by the addition of water.
- The aqueous mixture is extracted multiple times with diethyl ether.
- The combined organic extracts are washed with water and brine to remove residual DMSO and salts.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **2-azido-3-methylhexane**.
- Further purification can be achieved by vacuum distillation.

Synthesis Workflow



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Caption: Proposed synthesis workflow for **2-Azido-3-methylhexane**.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of **2-azido-3-methylhexane** is expected to be dominated by two key features: the strong, sharp absorption of the azide group and the absorptions corresponding to the alkyl C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~2100	Strong	Asymmetric stretch	Azide (N ₃)
2960-2850	Strong	C-H stretch	Alkyl (CH, CH ₂ , CH ₃)
1465	Medium	C-H bend (scissoring)	Methylene (CH ₂)
1380	Medium	C-H bend (rocking)	Methyl (CH ₃)

The most characteristic signal is the strong azide peak around 2100 cm⁻¹, which is a definitive indicator of this functional group.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **2-azido-3-methylhexane** is expected to be complex due to the presence of a chiral center at C3, which can make the adjacent methylene protons diastereotopic. The predicted chemical shifts are influenced by the electron-withdrawing nature of the azide group.[\[5\]](#)[\[6\]](#)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ (C1)	~1.2	Doublet	3H
CH-N ₃ (C2)	~3.3 - 3.5	Multiplet	1H
CH (C3)	~1.6 - 1.8	Multiplet	1H
CH ₂ (C4)	~1.3 - 1.5	Multiplet	2H
CH ₂ (C5)	~1.2 - 1.4	Multiplet	2H
CH ₃ (C6)	~0.9	Triplet	3H
CH ₃ (on C3)	~0.9	Doublet	3H

¹³C NMR Spectroscopy (Predicted)

The carbon attached to the azide group will be significantly deshielded, appearing at a higher chemical shift.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1	~15-20
C2	~60-65
C3	~35-40
C4	~25-30
C5	~20-25
C6	~14
CH ₃ on C3	~15-20

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of **2-azido-3-methylhexane** would show a molecular ion peak (M⁺) and characteristic fragmentation patterns. A key fragmentation

pathway for azides is the loss of a nitrogen molecule (N_2).^{[10][11]}

m/z Value (Predicted)	Assignment
141	Molecular Ion (M^+) $[C_7H_{15}N_3]^+$
113	$[M - N_2]^+$
98	$[M - N_3]^+$ or $[C_7H_{15}]^+$
84	Alpha cleavage (loss of C_4H_9 radical)
57	Alpha cleavage (loss of $C_2H_4N_3$ radical) or $[C_4H_9]^+$
43	$[C_3H_7]^+$

The loss of 28 Da (N_2) from the molecular ion is a strong indicator of an azide-containing compound.

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